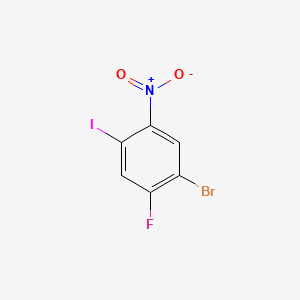

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

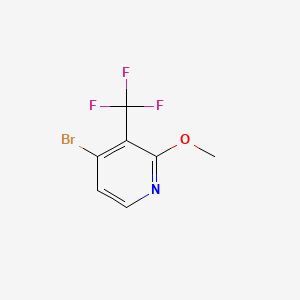

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is a compound with the molecular formula C6H2BrFINO2 . It is a solid substance with a molecular weight of 345.89 g/mol . The compound is stored in a dark place, sealed in dry, at room temperature .

Molecular Structure Analysis

The InChI code for 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is 1S/C6H2BrFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H . The compound has a complex structure with multiple halogens and a nitro group attached to the benzene ring .Chemical Reactions Analysis

While specific reactions involving 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene are not detailed in the search results, similar compounds have been reported to undergo various reactions. For instance, 4-Bromo-1-fluoro-2-nitrobenzene undergoes a Sonogashira reaction .Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene is a solid substance . It has a molecular weight of 345.89 g/mol . The compound has a topological polar surface area of 45.8 Ų and a complexity of 189 .Applications De Recherche Scientifique

Synthesis of Radiopharmaceuticals : In the synthesis of radiopharmaceuticals, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane is fluorinated. This process is crucial for creating isotonic, pyrogen-free, and sterile solutions of radiopharmaceuticals (Klok et al., 2006).

Halogenation in Organic Chemistry : The compound is involved in halogenation reactions in organic chemistry. For instance, it is used in ring halogenations of polyalkylbenzenes with catalytic quantities of p-toluenesulfonic acid, an essential process in organic synthesis (Bovonsombat & Mcnelis, 1993).

Synthesis of Quinoxalines : The synthesis of the four 6-halo-7-nitroquinoxalines involves the use of halobenzenes. These compounds are critical for studying the relative nucleofugicities of nitro and halogen in quinoxalines (Hinkens et al., 1987).

NMR Spectroscopy : It also plays a role in studies involving Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the 1H NMR spectra of 1-halonaphthalenes, including compounds similar to 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, are used to investigate models of halogen substituent chemical shifts (Abraham et al., 2004).

Photofragment Spectroscopy : Research on photofragment translational spectroscopy of halobenzenes, including compounds similar to 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, is vital in understanding the photodissociation mechanisms in these molecules (Gu et al., 2001).

Pharmaceutical Synthesis : It is used in the synthesis of key intermediates for pharmaceutical compounds, such as Refametinib. The process involves the chemoselective reduction of iodo-nitroaromatics, posing challenges in catalyst stability and selectivity (Baramov et al., 2017).

Environmental and Health Studies : The compound is studied for its environmental and health impacts. For instance, research on the metabolism of halogenonitrobenzenes in rabbits, including compounds similar to 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene, helps understand their biotransformation and potential effects on health (Bray et al., 1958).

Safety And Hazards

Propriétés

IUPAC Name |

1-bromo-2-fluoro-4-iodo-5-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFINO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZPOZOFBGRDLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)I)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681983 |

Source

|

| Record name | 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-4-iodo-5-nitrobenzene | |

CAS RN |

1226808-77-0 |

Source

|

| Record name | 1-Bromo-2-fluoro-4-iodo-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)

![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)

![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B582262.png)

![6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B582271.png)